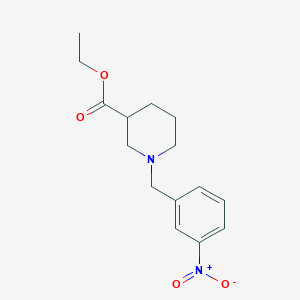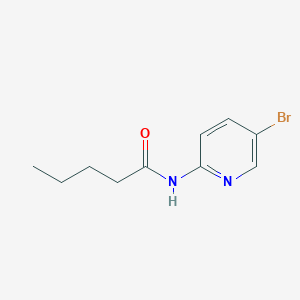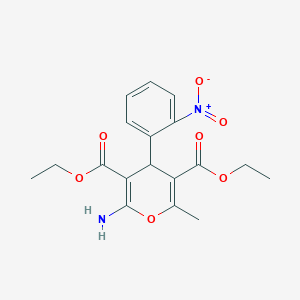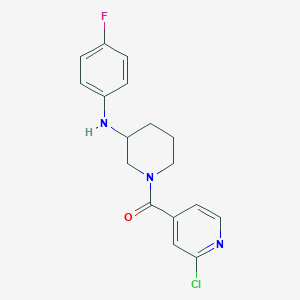
ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate, also known as NPC 15437, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound belongs to the class of piperidinecarboxylates and has shown promising results in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and receptors in the body. For example, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to have several biochemical and physiological effects. In animal studies, the compound has been found to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has also been found to have antiviral properties and can inhibit the replication of viruses such as HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in pure form by column chromatography. ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has also been found to be stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one limitation of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 is that it is relatively expensive compared to other compounds used in research.
Future Directions
There are several future directions for research on ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437. One area of research is the development of more potent analogs of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 that can be used in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437, which could lead to the development of new drugs with similar activity. Additionally, more studies are needed to investigate the safety and efficacy of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 in humans.
Synthesis Methods
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 can be synthesized by reacting ethyl 3-piperidinecarboxylate with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437.
Scientific Research Applications
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has shown potential applications in various fields of research, including neuroscience, cancer research, and infectious disease research. The compound has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
ethyl 1-[(3-nitrophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)13-6-4-8-16(11-13)10-12-5-3-7-14(9-12)17(19)20/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLARNHBJUNWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882758.png)

![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)
![2-(2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4882779.png)

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)
![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)
